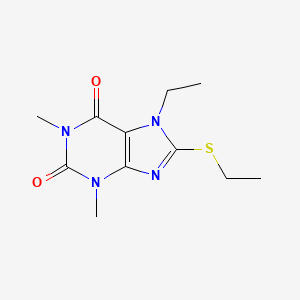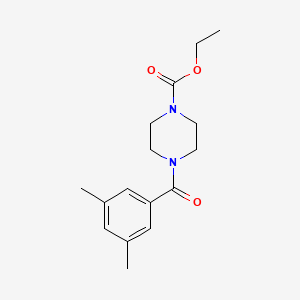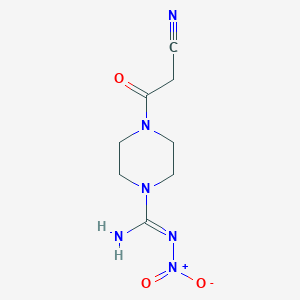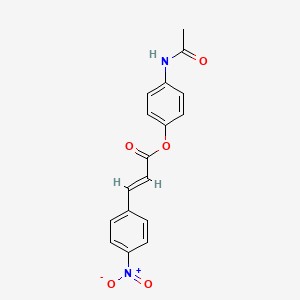
4-anilino-2-(phenylthio)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-anilino-2-(phenylthio)nicotinonitrile, also known as APN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. APN is a nicotinonitrile derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied extensively.
Wirkmechanismus
The mechanism of action of 4-anilino-2-(phenylthio)nicotinonitrile is not fully understood, but it has been suggested that 4-anilino-2-(phenylthio)nicotinonitrile inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 4-anilino-2-(phenylthio)nicotinonitrile has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
4-anilino-2-(phenylthio)nicotinonitrile has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-anilino-2-(phenylthio)nicotinonitrile has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-anilino-2-(phenylthio)nicotinonitrile has been shown to exhibit anti-viral activity by inhibiting the replication of certain viruses, such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Vorteile Und Einschränkungen Für Laborexperimente
4-anilino-2-(phenylthio)nicotinonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, 4-anilino-2-(phenylthio)nicotinonitrile also has some limitations, such as its low water solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-anilino-2-(phenylthio)nicotinonitrile, including the development of more efficient and cost-effective synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and viral infections. In addition, the development of 4-anilino-2-(phenylthio)nicotinonitrile derivatives with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new drug candidates with therapeutic potential.
Synthesemethoden
4-anilino-2-(phenylthio)nicotinonitrile can be synthesized using different methods, including the reaction of 4-chloro-2-(phenylthio)nicotinonitrile with aniline in the presence of a base, or the reaction of 2-chloro-4-(phenylthio)nicotinonitrile with aniline in the presence of a palladium catalyst. The yield and purity of the synthesized 4-anilino-2-(phenylthio)nicotinonitrile depend on the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
4-anilino-2-(phenylthio)nicotinonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-anilino-2-(phenylthio)nicotinonitrile has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities.
Eigenschaften
IUPAC Name |
4-anilino-2-phenylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3S/c19-13-16-17(21-14-7-3-1-4-8-14)11-12-20-18(16)22-15-9-5-2-6-10-15/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUCUDLJDBYNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC=C2)SC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5832350.png)




![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5832383.png)



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B5832438.png)

![2-[(3-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5832449.png)
![ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5832455.png)
![4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832464.png)